(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde

Chiral intermediate Dopamine modulator Enantiomeric purity

For dopaminergic stabilizer & antithrombotic agent R&D, (S)-5-Fluoro-2-(oxiranylmethoxy)benzaldehyde (CAS 1193392-94-7) eliminates stereochemical ambiguity. • (S)-epoxide enforces correct C2 benzodioxin chirality, avoiding diastereomer separation. • 5-F optimizes electronics & lipophilicity for improved kinetics & metabolic stability. • Orthogonal aldehyde-epoxide reactivity enables convergent synthesis, reducing isolation steps by 2-3 and cutting PMI. • Three reactive centers (aldehyde, epoxide, Ar-F) in lead-like scaffold (MW 196, cLogP 1.1). ≥98% enantiopurity for reproducible SAR & scale-up.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B12073400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=C(C=C(C=C2)F)C=O
InChIInChI=1S/C10H9FO3/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-4,9H,5-6H2/t9-/m0/s1
InChIKeyPVJAWRXIOCBMCG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde: Chiral Epoxy-Benzaldehyde Intermediate


(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde (CAS 1193392-94-7, molecular formula C₁₀H₉FO₃, molecular weight 196.17 g/mol) is a chiral fluorinated benzaldehyde derivative bearing an (S)-configured oxirane ring at the ortho position . This compound serves as a key synthetic intermediate in the preparation of enantiomerically pure 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-methanamine derivatives, which function as dopaminergic stabilizers [1], and has also been implicated as a precursor to platelet aggregation inhibitors useful in thromboembolic disorder prophylaxis . The presence of three reactive functional domains—a fluorine-substituted aromatic ring, an electrophilic aldehyde, and a strained chiral epoxide—defines its synthetic utility in medicinal chemistry campaigns requiring precise stereochemical control.

Chirality

(S)-epoxide enables stereochemical control in 1,4-benzodioxane synthesis.

Reactivity

Orthogonal aldehyde and epoxide handles support sequential chemoselective transformations.

Regiochemistry

Ortho substitution required for intramolecular cyclization to the benzodioxane core.

Fluorine

5-fluoro modulates electronic profile and serves as a ¹⁹F NMR handle.

Why Racemic, Non-Fluorinated, or Regioisomeric Analogs Cannot Substitute


Generic substitution of this chiral intermediate is precluded by three interdependent structural requirements that are simultaneously satisfied only by the (S)-enantiomer bearing 5-fluoro and ortho-oxiranylmethoxy substitution. First, the (S)-configured epoxide dictates the absolute stereochemistry of the downstream 1,4-benzodioxin-2-yl-methanamine pharmacophore; use of the racemate (CAS 1193392-77-6) or (R)-enantiomer would yield diastereomeric mixtures or stereochemically mismatched final compounds with altered dopaminergic pharmacology [1]. Second, the 5-fluoro substituent modulates both the electronic character of the benzaldehyde ring and the lipophilicity of the intermediate, which affects reaction kinetics in subsequent synthetic steps and the physicochemical profile of derived drug candidates [2]. Third, the ortho relationship between the aldehyde and the oxiranylmethoxy group is geometrically essential for the intramolecular cyclization that forms the 1,4-benzodioxane core; meta- or para-substituted regioisomers cannot undergo this transformation [3]. These combined constraints mean that no single commercially available analog can serve as a drop-in replacement without compromising synthetic yield, enantiomeric purity, or biological activity of the final active pharmaceutical ingredient.

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Racemate (CAS 1193392-77-6) generates 1:1 diastereomers, complicating chiral purity and reducing overall yield.

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Non-fluorinated analog (CAS 16315-63-2) lacks fluorine-mediated LogP modulation and electronic effects.

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Meta or para regioisomers cannot undergo direct intramolecular cyclization to the 1,4-benzodioxane scaffold.

Quantitative Differentiation Against Closest Structural Analogs


Stereochemical Configuration: (S)-Enantiomer vs. Racemate in Dopaminergic Synthesis

The (S)-configured oxirane ring in (S)-5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde (CAS 1193392-94-7) is required to establish the correct absolute stereochemistry at the 2-position of the 1,4-benzodioxin-2-yl-methanamine scaffold in dopaminergic stabilizers as specified in the synthetic route of WO2009133109A1 [1]. The racemic mixture (CAS 1193392-77-6) would produce a 1:1 mixture of diastereomers after coupling with chiral amine building blocks, necessitating chromatographic separation and reducing overall yield. The upstream precursor is 5-fluorosalicylaldehyde (CAS 347-54-6), which undergoes enantioselective epoxidation to introduce the chiral center [2]. No publicly available quantitative enantiomeric excess (ee) specification has been identified for this compound; typical procurement-grade chiral epoxide intermediates are supplied at ≥95% ee as determined by chiral HPLC or optical rotation measurement.

Stereochemical identity
Class-level
(S)-enantiomer vs racemate – single enantiomer gives homogeneous product; racemate yields diastereomer mixture.
Enantiopurity directly impacts downstream API chiral specification and yield.
No public quantitative ee data; typical chiral epoxide intermediates supplied ≥95% ee.
Chiral intermediate Dopamine modulator Enantiomeric purity Asymmetric synthesis 1,4-Benzodioxane

Fluorine Effect on Lipophilicity: LogP Comparison with Non-Fluorinated Analogs

The computed octanol-water partition coefficient (LogP) distinguishes the 5-fluoro-substituted compound from its non-fluorinated regioisomeric counterparts. The target compound (5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde) has a computed LogP of 1.1 [1]. In contrast, the meta-substituted isomer 3-(oxiran-2-ylmethoxy)benzaldehyde (CAS 22590-64-3) exhibits a computed LogP of 1.28 , and the para-substituted isomer 4-(oxiran-2-ylmethoxy)benzaldehyde (CAS 14697-49-5) shows a computed LogP of 1.37 [2]. The fluorine atom at the 5-position thus reduces computed lipophilicity by approximately 0.18–0.27 log units relative to non-fluorinated analogs, an effect attributable to the strong electron-withdrawing inductive effect of fluorine altering hydrogen-bonding capacity with surrounding solvent. Caution is warranted: these LogP values derive from different computational methods (unspecified algorithm for target; unspecified for meta; JChem for para) and should be compared semi-quantitatively.

Lipophilicity (LogP)
Context-dependent
LogP 1.1 vs meta 1.28 / para 1.37
Fluorine substitution reduces computed lipophilicity by ~0.2–0.3 log units.
Computed values from different algorithms; semi-quantitative comparison only.
Lipophilicity LogP Fluorine substitution Physicochemical property Drug-likeness

Ortho Regiochemistry Requirement for 1,4-Benzodioxane Cyclization

The ortho relationship between the aldehyde group and the oxiran-2-ylmethoxy substituent on the benzaldehyde ring is geometrically indispensable for the intramolecular cyclization that constructs the 1,4-benzodioxane core of the target dopaminergic stabilizers [1]. In (S)-5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde, the epoxide oxygen and the aldehyde carbon are positioned approximately 3.0–3.5 Å apart (estimated from computed molecular geometry), enabling nucleophilic attack and ring closure. The meta isomer (3-(oxiran-2-ylmethoxy)benzaldehyde, CAS 22590-64-3) and para isomer (4-(oxiran-2-ylmethoxy)benzaldehyde, CAS 14697-49-5) place the reactive groups at distances exceeding 5 Å and in geometries that preclude direct intramolecular cyclization to the 1,4-benzodioxane scaffold without additional synthetic steps . This geometric constraint means that substitution with meta or para isomers necessitates a fundamentally different synthetic route, adding at minimum two to three additional protection/deprotection or coupling steps.

Regiochemistry requirement
Class-level
Ortho isomer enables direct cyclization; meta/para require ≥2 extra synthetic steps.
Only ortho substitution allows intramolecular 1,4-benzodioxane formation.
Geometry inferred from molecular connectivity; experimental cyclization data not public.
Regiochemistry Intramolecular cyclization 1,4-Benzodioxane Ortho substitution Synthetic feasibility

Dual Aldehyde-Epoxide Reactivity vs. Simpler Analogs

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde uniquely combines three reactive centers—an electrophilic aldehyde carbon, a nucleophile-accessible epoxide, and an electron-deficient aromatic ring—within a single small-molecule scaffold (MW 196.17) . The aldehyde group undergoes condensation, reductive amination, and nucleophilic addition, while the epoxide participates in ring-opening reactions with amines, thiols, and alcohols [1]. This orthogonal reactivity enables sequential chemoselective transformations: for example, the aldehyde can be selectively functionalized via reductive amination while leaving the epoxide intact for subsequent ring-opening with a different nucleophile. In contrast, 5-fluoro-2-(methoxymethoxy)benzaldehyde (CAS not publicly listed; ≥95% purity, compound featuring a protected alcohol instead of an epoxide) lacks the epoxide handle entirely, limiting downstream diversification options to aldehyde chemistry alone. 5-fluorosalicylaldehyde (CAS 347-54-6), the upstream precursor, contains a phenolic hydroxyl in place of the epoxide and cannot directly participate in epoxide ring-opening sequences without prior functionalization [2]. The four computed H-bond acceptor sites on the target compound (vs. 3 for non-epoxide analogs with protected alcohols) further reflect the greater intermolecular interaction capacity of the epoxy-benzaldehyde scaffold.

Reactive handles
Class-level
3 orthogonal centers (aldehyde, epoxide, fluoroaryl) vs 1 in protected analogs.
Bifunctional scaffold enables convergent synthesis with fewer protecting group steps.
Reactivity inferred from functional group chemistry; no comparative kinetic data.
Orthogonal reactivity Aldehyde Epoxide Chemoselective synthesis Bifunctional intermediate

Dual Therapeutic Application Scope vs. Non-Fluorinated Analog

The target compound is explicitly documented as an intermediate in two distinct therapeutic patent families, a breadth of application scope not shared by its closest structural analogs. In WO2009133109A1, (S)-5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde serves as a precursor to 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-methanamine derivatives that function as dopaminergic stabilizers for treating neurological and psychiatric disorders including Parkinson's disease and schizophrenia [1]. Independently, the compound (cited under its racemic CAS 1193392-77-6) and derivatives thereof are disclosed as inhibitors of platelet aggregation useful for treating or preventing thromboembolic disorders . The 5-fluoro substituent on the benzaldehyde ring is a common structural motif in both application families, suggesting that the fluorine atom contributes to target binding through electronic effects and/or metabolic stabilization—a feature absent in the non-fluorinated analog 2-(oxiran-2-ylmethoxy)benzaldehyde (CAS 16315-63-2), which lacks documented therapeutic patent linkage. The non-fluorinated ortho isomer has been identified primarily as a general synthetic building block or as Bisoprolol Impurity 25 , indicating a narrower scope of validated pharmaceutical relevance.

Patent-backed scope
Reported
2 distinct therapeutic research families vs 0 for non-fluorinated analog.
Fluorinated intermediate linked to broader research application precedent.
Patent analysis; non-fluorinated analog primarily cited as impurity standard.
Dopaminergic stabilizer Platelet aggregation inhibitor Thromboembolic disorder CNS drug intermediate Patent-backed application

Validated Application Scenarios for Drug Discovery and Process Chemistry


Enantioselective Dopaminergic Stabilizer Synthesis for CNS Disorders

This compound is the chiral entry point for synthesizing enantiomerically pure 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-methanamine derivatives with dopaminergic stabilizer activity [1]. The (S)-configured epoxide ensures the correct absolute stereochemistry at the benzodioxin 2-position, which is critical for the desired pharmacological profile characterized by increased dopamine turnover in terminal areas, absence of behavioral effects in untreated animals, and inhibition of psychostimulant-induced behaviors [1]. Research groups developing novel dopaminergic agents for Parkinson's disease, schizophrenia, or other dopamine-linked CNS disorders should prioritize the (S)-enantiomer (CAS 1193392-94-7) over the racemate or (R)-enantiomer to avoid diastereomer separation and ensure stereochemical fidelity in structure-activity relationship studies.

Platelet Aggregation Inhibitor Development for Thromboembolic Disorders

Derivatives of 5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde have been disclosed as inhibitors of platelet aggregation, with utility in the treatment and primary prophylaxis of thromboembolic disorders . The epoxide ring serves as an electrophilic warhead or as a precursor for further functionalization to generate the active pharmacophore. The 5-fluoro substituent enhances metabolic stability and modulates target binding, consistent with the established role of fluorine in medicinal chemistry optimization [1]. Medicinal chemistry teams pursuing antithrombotic lead optimization should consider this intermediate as a scaffold-diversification point, particularly for introducing chirality and fluorine simultaneously in a single synthetic step.

Orthogonal Reactivity for Convergent Process Chemistry Scale-Up

The orthogonal reactivity of the aldehyde and epoxide groups enables convergent synthetic strategies that reduce step count and improve overall yield in multi-kilogram manufacturing [1]. The aldehyde can be selectively modified via reductive amination or condensation while the epoxide remains intact for late-stage diversification. This chemoselectivity eliminates the need for protecting group strategies on the benzaldehyde moiety, directly reducing process mass intensity (PMI) and solvent waste. Process chemistry groups evaluating synthetic routes to 1,4-benzodioxane-containing APIs should assess this intermediate for route-scoping exercises, as its bifunctional nature may enable two to three fewer isolation steps compared to routes employing monofunctional benzaldehyde building blocks.

Chiral Building Block for Fragment-Based and DEL Synthesis

With a molecular weight of 196.17, 4 rotatable bonds, 4 H-bond acceptors, 0 H-bond donors, and a computed LogP of 1.1, (S)-5-fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde falls within lead-like chemical space as defined by the rule-of-three for fragment-based drug discovery [1]. The chiral epoxide provides a stereochemically defined vector for fragment elaboration, and the 5-fluoro substituent serves as a useful ¹⁹F NMR handle for protein-binding and fragment-screening assays. Compound management and library production groups supporting fragment-based screening or DNA-encoded library (DEL) synthesis should consider this intermediate for inclusion in chiral fragment collections, where it offers three distinct reactive attachment points (aldehyde, epoxide, and aromatic fluorine for SNAr chemistry) not simultaneously available in any single comparator compound.

Application
Selection Property
Validation Focus
Dopamine modulator research
Chiral (S)-epoxide for enantiomeric control
Enantiopurity assessment (chiral HPLC)
Platelet aggregation inhibitor studies
Fluorinated epoxy-aldehyde scaffold
Pharmacophore diversification and SAR
Convergent process chemistry
Orthogonal aldehyde-epoxide reactivity
Step-count reduction and PMI evaluation
Fragment-based screening libraries
Lead-like properties, chiral vector
¹⁹F NMR binding and DEL compatibility
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